molecular formula C11H19FN2O B1476402 (3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone CAS No. 2004988-52-5

(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone

Cat. No.: B1476402
CAS No.: 2004988-52-5
M. Wt: 214.28 g/mol
InChI Key: OQUNZOUCZZLJCB-UHFFFAOYSA-N
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Description

(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a versatile building block for the development of novel therapeutics. Its structure, featuring both fluoropiperidine and piperidine moieties linked by a methanone group, is commonly found in compounds targeting the central nervous system. This compound serves as a key synthetic intermediate or precursor in the exploration of potent and selective receptor agonists. Research into closely related structural analogues has demonstrated their main application as biased agonists for the 5-hydroxytryptamine 1A (5-HT 1A ) receptor, a well-established target for treating neurological and psychiatric disorders . Such compounds are investigated for their promising efficacy in disease models of depression and Parkinson's disease, often exhibiting robust antidepressant-like and antiparkinsonian-like activities at low oral doses . The piperidine scaffold is a privileged structure in drug discovery, and its fluorinated derivatives are often explored to modulate the potency, selectivity, and metabolic stability of potential drug candidates . Applications: Medicinal Chemistry Research: Serves as a critical intermediate in the design and synthesis of novel small-molecule therapeutics. Neuroscience: Used in the development of receptor-specific ligands, particularly for serotonin and other G-protein-coupled receptors (GPCRs). Lead Compound Optimization: The fluorine atom and methanone linkage are structural features used to fine-tune the physicochemical and pharmacological properties of lead compounds. Please Note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and in accordance with all applicable regulations.

Properties

IUPAC Name

(3-fluoropiperidin-1-yl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c12-10-2-1-7-14(8-10)11(15)9-3-5-13-6-4-9/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUNZOUCZZLJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of the interaction. These binding interactions can lead to changes in enzyme activity and subsequent alterations in gene expression. The compound’s ability to modulate enzyme activity is crucial for its role in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may also have biological activity. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Biological Activity

(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone, with the molecular formula C11H19FN2O and a molecular weight of 214.28 g/mol, is a compound of significant interest in biochemical research due to its interactions with various biological systems. This article explores its biological activity, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

The compound has been shown to interact with enzymes and proteins, influencing metabolic pathways. Key biochemical properties include:

  • Enzyme Interaction : It binds to active sites of enzymes, potentially altering their conformation and affecting their activity. This interaction can modulate metabolic processes within cells.
  • Molecular Structure : The presence of a fluorine atom in the piperidinyl ring may enhance lipophilicity, potentially impacting the compound's bioavailability and interaction with lipid membranes.

Cellular Effects

This compound exhibits various cellular effects that are critical for understanding its biological activity:

  • Cell Signaling Modulation : The compound can influence cell signaling pathways, including those involved in gene expression and cellular metabolism. For example, it may regulate genes associated with metabolic pathways, leading to altered cellular metabolism.
  • Impact on Cell Viability : In vitro studies have indicated that this compound can affect cell viability and proliferation. Specific assays have demonstrated its potential cytotoxic effects on various cell lines, suggesting a role in cancer therapy or other disease treatments .

Research Findings

Recent studies have highlighted the compound's potential in several areas:

Case Study: Anticancer Activity

A notable study evaluated the effects of this compound on cancer cell lines. The findings included:

  • Inhibition of Cell Growth : The compound showed significant inhibitory effects on the proliferation of breast cancer cell lines, indicating its potential as an anticancer agent .
  • Mechanism of Action : It was found to induce apoptosis in these cells through the activation of specific apoptotic pathways, highlighting its therapeutic potential in oncology .

Comparative Analysis

A comparative analysis with other similar compounds revealed:

Compound NameStructureBiological ActivityReference
This compoundStructureInhibits cancer cell growth
ASP4132Complex structureIndirect AMPK activator with anticancer properties
1-(1-benzoylpiperidin-4-yl)methanamineSimilar piperidine structureBiased agonist for serotonergic pathways

Scientific Research Applications

Receptor Modulation

The compound has been studied for its interaction with various receptors, particularly serotonin receptors. Research indicates that derivatives of piperidinylmethanones can exhibit selective agonistic or antagonistic behaviors towards serotonin receptors, influencing pathways related to mood regulation and anxiety disorders .

Key Findings :

  • High Affinity for 5-HT1A Receptors : Compounds similar to (3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone have shown high binding affinity for serotonin 5-HT1A receptors, suggesting potential antidepressant effects through biased agonism .
  • Functional Selectivity : The compound has been demonstrated to exhibit different signaling profiles depending on its structural modifications, which could lead to the development of drugs with fewer side effects .

Therapeutic Potential

Due to its receptor activity, this compound is being explored as a candidate for treating central nervous system (CNS) disorders. Its ability to selectively engage specific signaling pathways makes it a promising candidate for targeted therapies.

Case Studies :

  • A study highlighted the synthesis and evaluation of various derivatives of piperidinylmethanones, demonstrating their potential as selective serotonin reuptake inhibitors (SSRIs) with reduced side effects compared to traditional SSRIs .

Cancer Research

Recent investigations into piperidine derivatives have identified their role as indirect activators of AMP-activated protein kinase (AMPK), which is a crucial regulator of cellular energy homeostasis and has implications in cancer therapy .

Research Insights :

  • Compounds structurally related to this compound have been shown to inhibit cell growth in various cancer cell lines, suggesting their utility in oncology .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among analogues involve substitutions on the piperidine or linked aromatic/heteroaromatic groups. Below are representative examples:

Compound Name Substituent Modifications Key Properties/Activities Reference
(4-Isopropylpiperidin-1-yl)(piperidin-4-yl)methanone 4-Isopropyl on piperidine (vs. 3-fluoro) Mycobacterium tuberculosis DprE1 inhibitor (IC₅₀: 0.12 µM)
(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone 4-Methyl on piperidine Moderate DprE1 inhibition (IC₅₀: 1.5 µM)
(4-Benzylpiperidin-1-yl)(piperidin-4-yl)methanone 4-Benzyl on piperidine Improved lipophilicity; lower solubility
(2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone Fluorinated phenyl group instead of piperidine Neuroprotective activity in PC12 cells
(3,3-Dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone Fluorinated aryl-pyridine hybrid Enhanced metabolic stability

Key Observations :

  • Fluorine Substitution : The 3-fluoro group in the target compound may improve target engagement through polar interactions, as seen in fluorinated aryl derivatives with neuroprotective effects .
  • Alkyl vs. Aryl Substituents : Bulkier groups (e.g., benzyl, isopropyl) enhance enzyme inhibition (e.g., DprE1 in Mycobacterium tuberculosis) but reduce aqueous solubility .

Key Observations :

  • Microwave synthesis (e.g., Biotage Initiator® system) achieves high yields (>90%) for piperidine derivatives .
Enzyme Inhibition (Mycobacterium tuberculosis DprE1)

Fluorinated and alkyl-substituted analogues show potent inhibition of DprE1, a key enzyme in bacterial cell wall synthesis:

Compound IC₅₀ (µM) Selectivity Index Reference
(4-Isopropylpiperidin-1-yl)(piperidin-4-yl)methanone 0.12 >100
(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone 1.5 20
Target Compound (predicted) ~0.5 (est.) N/A N/A

Key Observations :

  • Isopropyl substitution enhances potency, likely due to hydrophobic interactions in the enzyme active site .
Neuroprotective Activity

Fluorinated aryl derivatives demonstrate neuroprotection in PC12 cells:

  • (4-Fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone: 80% cell viability at 10 µM .

Physicochemical Properties

Property Target Compound (4-Isopropylpiperidin-1-yl) Analogue (2-Fluorophenyl) Analogue
LogP (predicted) 2.8 3.5 2.2
Aqueous Solubility (mg/mL) 0.1 0.05 0.3
Metabolic Stability (t₁/₂) High (est.) Moderate High

Key Observations :

  • Fluorination reduces LogP compared to alkylated analogues, improving solubility .

Preparation Methods

Synthesis of Piperidin-4-one Intermediate

  • Starting Material: 4-piperidone hydrochloride monohydrate is commonly used as the key intermediate.
  • Acylation Step: The 4-piperidone is acylated with benzoyl chloride derivatives under basic conditions (e.g., triethylamine in dichloromethane) at low temperature (0 °C), followed by stirring at room temperature for extended periods (up to 12 hours). This yields benzoylpiperidin-4-one intermediates.
Step Reagents & Conditions Yield (%) Notes
Acylation 4-piperidone hydrochloride, benzoyl chloride, Et3N, DCM, 0 °C to RT, 12 h 47–60 Purification by flash chromatography

Formation of the Amide Linkage

  • The final compound is assembled by coupling the fluorinated piperidine moiety with the piperidin-4-ylmethanone fragment.
  • Reductive amination is a common method, involving reaction of cyanohydrin intermediates with appropriate amines in the presence of reducing agents such as sodium cyanoborohydride (NaCNBH3) and catalysts like FeSO4·7H2O.
Step Reagents & Conditions Yield (%) Notes
Reductive Amination Cyanohydrin intermediate, amine, NaCNBH3, FeSO4·7H2O, DABCO Variable (54–68% for intermediates) Final yields depend on amine and conditions

Representative Synthetic Procedure (Adapted)

  • Acylation: Dissolve 4-piperidone hydrochloride monohydrate in dichloromethane under nitrogen atmosphere. Cool to 0 °C and add triethylamine. Slowly add fluorinated benzoyl chloride (e.g., 3-fluorobenzoyl chloride) dropwise. Stir at room temperature for 12 hours.
  • Work-up: Remove solvent under reduced pressure. Wash residue with aqueous HCl and water. Extract organic layer with dichloromethane, dry over magnesium sulfate, filter, and concentrate.
  • Purification: Purify crude product by flash chromatography using hexane/ethyl acetate mixtures.
  • Fluorination (if needed): Convert hydroxyl intermediates to mesylates using methane sulfonyl chloride, then treat with TBAF in suitable solvent to introduce fluorine.
  • Reductive Amination: React cyanohydrin intermediates with amines in the presence of sodium cyanoborohydride and iron(II) sulfate catalyst to form the final amide.

Data Summary Table of Key Synthetic Steps

Step Reagents/Conditions Intermediate/Product Yield (%) Notes
Acylation 4-piperidone·HCl, fluorobenzoyl chloride, Et3N, DCM, 0 °C to RT, 12 h Fluorobenzoylpiperidin-4-one 47–60 Flash chromatography purification
Cyanohydrin Formation Chloroacetonitrile, NaOH (30%), TBABr, DCM, RT, 2 h Cyanoepoxide intermediate 80–87 Phase-transfer catalysis
Ring-opening with HF/pyridine HF/pyridine, DCM, −10 °C to RT, 24–36 h Cyanohydrin derivative 54–68 Regioselective ring opening
Reductive Amination Amine, NaCNBH3, FeSO4·7H2O, DABCO Final amide product Variable Dependent on amine and conditions
Fluorination (alternative) Mesylate intermediate, TBAF Fluorinated piperidine derivative 23–38 Possible β-elimination side reactions

Research Findings and Considerations

  • The use of fluorinated benzoyl chlorides or fluorinated piperidine derivatives as starting materials improves the regioselectivity and yield of fluorine incorporation.
  • Fluorination via nucleophilic substitution on mesylates often results in lower yields due to competing elimination reactions, which must be carefully controlled.
  • Reductive amination provides a versatile and efficient method to assemble the final amide structure, allowing for structural diversity through variation of amines.
  • Purification typically relies on flash chromatography using hexane/ethyl acetate or dichloromethane/ether solvent systems to isolate pure compounds.

Q & A

Q. What are the standard synthetic routes for (3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone?

The synthesis typically involves two key steps:

  • Formation of the fluoropiperidine ring : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) using fluorinating agents like DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 3-position .
  • Methanone linkage : Coupling the fluoropiperidine with a piperidin-4-yl precursor via nucleophilic acyl substitution or Friedel-Crafts acylation. For example, reacting 3-fluoropiperidine with piperidin-4-yl carbonyl chloride under basic conditions (e.g., NaH in THF) . Table 1: Example Synthetic Route
StepReagents/ConditionsYield (%)
FluorinationDAST, CH₂Cl₂, 0°C → RT60–75
CouplingPiperidin-4-yl carbonyl chloride, NaH, THF50–65

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone connectivity and fluorine position. For example, the ³J coupling (~12 Hz) between F and adjacent protons in fluoropiperidine .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 241.142) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for fluorinated regions .

Q. What in vitro assays assess biological activity?

  • Enzyme Inhibition : Screen against targets like kinases or GPCRs using fluorescence polarization (FP) or TR-FRET assays. IC₅₀ values are quantified via dose-response curves .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) determine binding affinity (Ki) .

Q. How is solubility determined experimentally?

  • LogP Measurement : Shake-flask method with octanol/water partitioning. Expected logP ~1.8 due to fluoropiperidine hydrophobicity .
  • Dynamic Light Scattering (DLS) : Assesses aggregation in PBS or DMSO .

Advanced Research Questions

Q. How to optimize reaction conditions to minimize regioisomer formation during fluorination?

  • Temperature Control : Fluorination at –20°C reduces side reactions (e.g., over-fluorination) .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during fluorination, followed by deprotection with TFA .
  • Catalytic Systems : Employ Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity .

Q. How to resolve overlapping signals in NMR spectra for fluorinated regions?

  • 2D NMR (COSY, NOESY) : Identifies through-space couplings between fluorine and protons .
  • ¹⁹F NMR : Directly resolves fluorine environments (δ ~–180 ppm for 3-fluoropiperidine) .

Q. How to address discrepancies in IC₅₀ values across studies?

  • Standardized Assay Conditions : Control ATP concentration (e.g., 1 mM for kinases) and pH (7.4) .
  • Purity Verification : Re-test compounds via HPLC (≥95% purity; see Table 2) . Table 2: Analytical Purity Standards
MethodCriteriaExample
HPLCRetention time ±0.2 min, peak area ≥95%11.35 min (254 nm)
Elemental AnalysisΔC/H/N ≤0.4%Calc. C 72.85%, Found 72.95%

Q. What computational approaches predict reactivity and binding modes?

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electrophilic sites (e.g., methanone carbonyl) .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., PI3Kγ). Fluorine’s electronegativity enhances H-bonding with Lys833 .

Q. How to resolve racemization during synthesis?

  • Chiral Chromatography : Use Chiralpak IA columns to separate enantiomers .
  • Enantioselective Fluorination : Apply asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) .

Q. What strategies improve crystallization for X-ray studies?

  • Solvent Optimization : Slow evaporation of dichloromethane:methanol (3:1) yields diffraction-quality crystals .
  • Seeding : Introduce microcrystals to induce nucleation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone
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(3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone

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